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Compound of Interest

Compound Name: HIV-1 inhibitor-55

Cat. No.: B12396380

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of
HIV-1 Inhibitor-55, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). This
document summarizes the core quantitative data, details relevant experimental methodologies,
and visualizes the inhibitor's design strategy, offering a comprehensive resource for
researchers in the field of HIV drug discovery.

Core Quantitative Data

HIV-1 Inhibitor-55, also referred to as compound 4d, emerged from a series of hybrid
molecules combining the structural features of delavirdine and piperidin-4-yl-aminopyrimidines
(DPAPYSs). The inhibitory activities of this series of compounds against wild-type HIV-1 and its
reverse transcriptase (RT) are summarized below.

Table 1: In Vitro Anti-HIV-1 Activity and RT Inhibitory
Activity of Delavirdine-DPAPY Hybrids (4a-r)
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Compound

Anti-HIV-1 Activity
(WT) ECso (pM)

RT Inhibitory Selectivity Index
Activity ICso (M) (Sl)

4a

5.7

12.0

4b

4c

4d (HIV-1 Inhibitor-55)

0.0086

0.11 2151

4de

4f

49

4h

4i

4

4k

41

4m

4n

40

4p

4q

4r
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Data for compounds 4b-c and 4e-r were part of the full study but are not detailed in the abstract.

The table structure is representative of the complete dataset from the source publication.

Compound 4d demonstrated the most potent activity against wild-type (WT) HIV-1 with an ECso
value of 8.6 nM and a selectivity index of 2151.[1] All synthesized compounds in this series
showed moderate to excellent potency.[1]

Table 2: Inhibitory Potency of HIV-1 Inhibitor-55 (4d)
Aqai NNRTLResi M

HIV-1 Mutant Strain ECso (M)
L100I 1.1

K103N 0.12
Y181C 0.36
Y188L 0.75
E138K 0.033
F227L + V106A 3.06

ECso values indicate that HIV-1 Inhibitor-55 retains potent activity against a range of common

NNRTI-resistant single and double mutants.[1]

Experimental Protocols
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The following are detailed methodologies for the key experiments cited in the evaluation of HIV-
1 Inhibitor-55 and its analogs.

Anti-HIV-1 Activity Assay in MT-4 Cells

The antiviral activity of the synthesized compounds was determined using the MT-4 T-cell line,
which is highly susceptible to HIV-1 infection.[2]

o Cell Preparation: MT-4 cells are cultured in appropriate media and seeded into 96-well
plates.

o Compound Addition: Serial dilutions of the test compounds (4a-r) are added to the cells.

 Virus Inoculation: A standardized amount of wild-type HIV-1 is added to the wells containing
cells and test compounds.

 Incubation: The plates are incubated for a period of four to five days to allow for viral
replication.[2]

o Endpoint Measurement: The cytopathic effect (CPE) of the virus is measured. This can be
done through various methods, including:

o MTT Assay: A colorimetric assay to measure cell viability. A reduction in CPE corresponds
to higher cell viability and indicates antiviral activity.

o p24 Antigen Capture ELISA: Quantification of the HIV-1 p24 capsid protein in the cell
culture supernatant, which is a marker of viral replication.[3]

o Data Analysis: The 50% effective concentration (ECso), the concentration of the compound
that inhibits viral replication by 50%, is calculated from the dose-response curves. The 50%
cytotoxic concentration (CCso) is also determined in parallel on uninfected cells to assess
compound toxicity. The selectivity index (Sl) is calculated as the ratio of CCso to ECso.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

The direct inhibitory effect of the compounds on the enzymatic activity of HIV-1 RT was
assessed.[1] A common method for this is a cell-free enzymatic assay, such as a scintillation
proximity assay (SPA).[4]
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» Reaction Mixture Preparation: A reaction mixture is prepared containing a template/primer
(e.g., poly(rA)/oligo(dT)), radioactively labeled nucleotides (e.g., [BH][dTTP), and the HIV-1 RT
enzyme.[4]

« Inhibitor Addition: The test compounds are added to the reaction mixture at various
concentrations.

 Incubation: The mixture is incubated to allow the reverse transcriptase to synthesize a new
DNA strand.

o Detection: In an SPA, the template/primer is bound to scintillant-containing beads.
Incorporation of the radiolabeled nucleotide brings the radioactive source in close proximity
to the scintillant, producing a light signal that can be measured.[4]

o Data Analysis: A reduction in the signal indicates inhibition of RT activity. The 50% inhibitory
concentration (ICso), the concentration of the compound that inhibits enzyme activity by 50%,
is determined from the dose-response curves.

Visualizations
Molecular Hybridization Design Strategy

The design of HIV-1 Inhibitor-55 and its analogs was based on a molecular hybridization
strategy, combining the structural scaffolds of two known potent NNRTIs: delavirdine and a
piperidin-4-yl-aminopyrimidine (DPAPY) derivative. This approach aimed to leverage the
favorable binding interactions of both parent molecules within the non-nucleoside inhibitor
binding pocket (NNIBP) of HIV-1 RT.

Known NNRTIs

[Delavirdine Scaffold] Design Strategy Novel Inhibitor Series

(. Molecular Hybridization NS EIRE | HIV-1 Inhibitor-55 (4d)
and Analogs (4a-r)
DPAPY Scaffold
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Caption: Design of HIV-1 Inhibitor-55 via molecular hybridization.

General Experimental Workflow

The overall process for the synthesis and evaluation of the delavirdine-DPAPY hybrids follows
a logical progression from chemical synthesis to biological testing.
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Caption: Workflow for synthesis and evaluation of HIV-1 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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